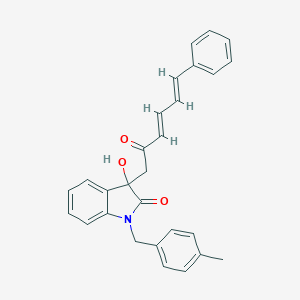![molecular formula C21H16N2O2S B253024 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMB and is a benzamide derivative. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have significant anti-inflammatory and antioxidant effects. It has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is its relatively simple synthesis method. It is also a stable compound and can be easily stored for extended periods. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of its potential applications in the field of nanotechnology, where it could be used as a fluorescent probe or as a component in the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and significant anti-inflammatory and antioxidant effects make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with 1,3-benzothiazole-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with an acid chloride derivative of 4-aminophenyl in the presence of a base such as triethylamine to yield the final product.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
|---|---|
分子式 |
C21H16N2O2S |
分子量 |
360.4 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24) |
InChIキー |
DELVZQQIUARMNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)